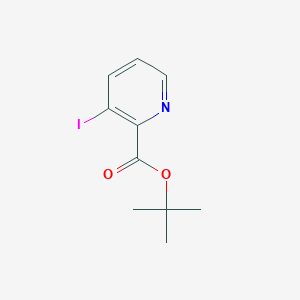

tert-Butyl 3-iodopicolinate

Description

Significance of Picolinate (B1231196) Derivatives in Modern Organic Chemistry

Picolinate derivatives, which are esters or amides of picolinic acid (pyridine-2-carboxylic acid), represent a critical class of compounds in contemporary organic synthesis. Picolinic acid itself is an isomer of nicotinic acid and isonicotinic acid and is produced commercially through methods such as the ammoxidation of 2-picoline followed by hydrolysis of the resulting nitrile. google.com

The picolinate scaffold is a key structural motif found in numerous biologically active molecules and serves as a versatile bidentate chelating agent for various metal ions. google.com This chelating ability is fundamental to the function of many metalloenzymes and has been exploited in the design of therapeutic agents and diagnostic tools. In pharmaceutical research, picolinate derivatives are integral to the development of new drugs, leveraging their unique electronic and steric properties to achieve desired biological activities. ambeed.com Furthermore, the pyridine (B92270) ring system of picolinates can be readily functionalized, allowing for the generation of diverse molecular architectures.

Role of Halogenated Pyridine Systems as Versatile Synthetic Scaffolds

Halogenated pyridine systems are indispensable building blocks in organic synthesis, primarily due to the reactivity of the carbon-halogen bond. The introduction of a halogen atom onto the pyridine ring provides a reactive handle for a wide array of synthetic transformations, including cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), nucleophilic aromatic substitution, and metallation reactions. These reactions enable the straightforward introduction of new carbon-carbon and carbon-heteroatom bonds, facilitating the construction of complex molecular structures.

Overview of tert-Butyl Esters in Strategic Chemical Transformations

The tert-butyl ester is a widely employed protecting group for carboxylic acids in multi-step organic synthesis. Its primary function is to mask the reactivity of the carboxylic acid moiety while other chemical transformations are carried out on different parts of the molecule. The steric bulk of the tert-butyl group effectively prevents nucleophilic attack at the carbonyl carbon.

A key advantage of the tert-butyl ester is its selective removal under specific conditions. It is stable to a wide range of reagents and reaction conditions but can be readily cleaved under acidic conditions, often with reagents like trifluoroacetic acid, or through thermal elimination of isobutylene. This orthogonality allows for deprotection without affecting other sensitive functional groups that might be present in the molecule. The conversion of tert-butyl esters to other functional groups, such as acid chlorides using reagents like thionyl chloride, further highlights their synthetic utility. researchgate.net

Chemical Compound Data

Below are tables detailing the properties of tert-Butyl 3-iodopicolinate and its related isomers.

Table 1: Physicochemical Properties of tert-Butyl Iodopicolinate Isomers

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | N/A | C₁₀H₁₂INO₂ | 305.11 |

| tert-Butyl 4-iodopicolinate | 2386687-62-1 | C₁₀H₁₂INO₂ | 305.11 |

| tert-Butyl 5-iodopicolinate | 165275-95-6 | C₁₀H₁₂INO₂ | 305.11 |

Structure

3D Structure

Properties

Molecular Formula |

C10H12INO2 |

|---|---|

Molecular Weight |

305.11 g/mol |

IUPAC Name |

tert-butyl 3-iodopyridine-2-carboxylate |

InChI |

InChI=1S/C10H12INO2/c1-10(2,3)14-9(13)8-7(11)5-4-6-12-8/h4-6H,1-3H3 |

InChI Key |

HDJLBWLXPYXACD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(C=CC=N1)I |

Origin of Product |

United States |

Synthetic Methodologies for Tert Butyl 3 Iodopicolinate

Direct Iodination Approaches to Pyridine (B92270) Carboxylates

Directly introducing an iodine atom onto the pyridine ring of a picolinate (B1231196) ester is a primary consideration for its synthesis. However, the electron-deficient nature of the pyridine ring, exacerbated by the electron-withdrawing carboxylate group, makes it resistant to classical electrophilic substitution. Consequently, specialized strategies are required.

Electrophilic Iodination Strategies

Electrophilic aromatic substitution is a fundamental method for halogenating arenes. For pyridine systems, the reaction is generally sluggish due to the reduced electron density of the ring. Reagents such as molecular iodine (I₂) are typically unreactive toward such deactivated rings unless an oxidizing agent is present to generate a more potent electrophilic iodine species. tcichemicals.com

Common iodinating agents like N-iodosuccinimide (NIS) are effective for activated aromatic systems but often require acidic catalysis to iodinate even moderately deactivated substrates. commonorganicchemistry.comorganic-chemistry.org For a substrate like tert-butyl picolinate, direct iodination at the 3-position via electrophilic attack is challenging and would likely result in low yields due to the deactivating nature of both the pyridine nitrogen and the ester group. The reaction would require harsh conditions, which could lead to decomposition or hydrolysis of the tert-butyl ester.

| Substrate Type | Iodinating Agent | Catalyst/Additive | Solvent | Conditions | Reference |

|---|---|---|---|---|---|

| Methoxy-substituted arenes | NIS | TFA (cat.) | CH₂Cl₂ | Mild, short reaction times | organic-chemistry.org |

| Deactivated aromatics | NIS | BF₃-H₂O | Not specified | Not specified | organic-chemistry.org |

| Anisoles, anilines | NIS | Ag(I) triflimide (cat.) | Not specified | Mild conditions | organic-chemistry.org |

Metal-Mediated Directed Iodination

To overcome the inherent low reactivity of the pyridine C-H bonds, transition-metal-catalyzed C-H activation has emerged as a powerful strategy. This approach often utilizes a directing group to guide the metal catalyst to a specific C-H bond, typically in the ortho position. The carboxylate group of tert-butyl picolinate itself is a weak directing group. However, related directing groups like picolinamides have been shown to be highly effective for the ortho-C-H functionalization of various aromatic systems. nih.govresearchgate.net

A plausible strategy for the synthesis of tert-butyl 3-iodopicolinate would involve a palladium-catalyzed C-H iodination. In this hypothetical approach, a palladium(II) catalyst, such as Pd(OAc)₂, would coordinate to the pyridine nitrogen. This brings the metal center in proximity to the C3-H bond, facilitating its cleavage in a concerted metalation-deprotonation (CMD) step. The resulting palladacycle intermediate would then react with an iodine source, such as molecular iodine (I₂) or NIS, to afford the 3-iodinated product and regenerate the active catalyst. The addition of a base, like cesium acetate (B1210297) (CsOAc), has been found to be beneficial in similar transformations. nih.gov

| Substrate | Catalyst | Iodine Source | Additive | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|---|

| N-(pyridin-2-yl)isonicotinamide | Pd(OAc)₂ (5 mol%) | I₂ (2.5 equiv) | CsOAc (1.2 equiv) | DMF/t-amyl alcohol (1:1) | 65 °C | 80% | nih.gov |

| N-Arylbenzylamides | Pd(OAc)₂ | I₂ | CsOAc | DMF | Not specified | Not specified | scispace.com |

Synthesis from Precursor Molecules

Given the challenges of direct C-H iodination on the picolinate ester itself, building the molecule from pre-functionalized precursors offers a more robust and often higher-yielding alternative.

Derivatization from Picolinic Acid and its Esters

A highly logical and common synthetic route involves the initial iodination of a more reactive precursor, followed by the introduction of the tert-butyl ester. Picolinic acid (pyridine-2-carboxylic acid) can be selectively iodinated under various conditions. A key challenge is achieving regioselectivity for the 3-position. Once 3-iodopicolinic acid is obtained, it can be converted to its tert-butyl ester.

Standard esterification methods, such as reaction with thionyl chloride followed by tert-butanol (B103910), can be problematic due to the sensitivity of the starting material. A milder and highly effective method for forming tert-butyl esters is the Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) to couple the carboxylic acid with tert-butanol under non-acidic conditions. orgsyn.org Another approach involves the reaction of the carboxylic acid with tert-butyl acetate in the presence of a strong acid catalyst like perchloric acid. rsc.org

| Carboxylic Acid | Reagents | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Monoethyl fumarate | tert-butyl alcohol, DCC, DMAP (cat.) | CH₂Cl₂ | 0 °C to RT, 3h | 76-81% | orgsyn.org |

| L-Alanine | tert-butyl acetate, HClO₄ | tert-butyl acetate | RT, 48h | Not specified | rsc.org |

| Phenylacetic acid | tert-butyl alcohol, EDC, HOBt, DMAP | Not specified | Not specified | 45% | researchgate.net |

Transformation from Alternative Halogenated Pyridines

Halogen exchange, particularly the Finkelstein reaction, provides a classic and efficient method for synthesizing aryl iodides from the corresponding bromides or chlorides. manac-inc.co.jp This pathway would involve the initial synthesis of tert-butyl 3-bromopicolinate or tert-butyl 3-chloropicolinate. These precursors can then be treated with an iodide salt, such as sodium iodide (NaI) or potassium iodide (KI), to yield this compound.

The reaction is typically driven to completion by the precipitation of the less soluble sodium or potassium chloride/bromide in a solvent like acetone (B3395972) or 1,4-dioxane. To enhance the rate of reaction with these often unreactive aryl halides, a copper(I) catalyst, often in conjunction with a ligand like N,N'-dimethylethylenediamine, can be employed. This copper-catalyzed variation of the Finkelstein reaction is particularly effective for heteroaromatic halides. chemicalbook.com

| Substrate | Reagents | Catalyst/Ligand | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| 3-Bromopyridine | NaI (2 equiv) | CuI (5 mol%) / N,N'-Dimethylethylenediamine (10 mol%) | 1,4-Dioxane | 110 °C, 18h | 98% (for 3-Iodopyridine) | chemicalbook.com |

Approaches from Pyridine N-Oxide Intermediates

The use of pyridine N-oxides is a well-established strategy to alter the reactivity and regioselectivity of the pyridine ring. The N-oxide group is strongly activating and directs electrophilic substitution to the 2- and 4-positions. However, it also enhances the reactivity of halogens at these positions towards nucleophilic substitution. A more relevant approach for 3-substitution involves metallation. Regio- and chemi-selective ortho-lithiation of pyridine N-oxides can be achieved, followed by quenching with an electrophile like iodine. chemicalbook.com

A potential route to this compound via an N-oxide intermediate could proceed as follows:

Oxidation: Picolinic acid is oxidized to picolinic acid N-oxide using a peracid like m-chloroperoxybenzoic acid (mCPBA) or hydrogen peroxide in acetic acid. arkat-usa.org

Iodination: The resulting N-oxide could potentially be iodinated at the 3-position. While electrophilic attack is directed to the 2- and 4-positions, specific reaction conditions or a different mechanism, such as a radical pathway, might be employed. A more controlled method would be directed ortho-metalation of a derivative.

Esterification: The 3-iodo-picolinic acid N-oxide would then be esterified to its tert-butyl ester.

Deoxygenation: Finally, the N-oxide is removed, typically using a reducing agent like PCl₃ or PPh₃, to yield the target this compound.

While multi-step, this pathway offers a high degree of control over the regiochemistry of substitution.

Esterification Techniques for tert-Butyl Group Introduction

The introduction of a tert-butyl group to form an ester is a critical step in the synthesis of this compound. This transformation can be achieved through several methods, each with its own set of advantages and limitations.

Direct esterification of a carboxylic acid with an alcohol is a fundamental and widely used transformation in organic synthesis. byjus.comchemguide.co.uk The Fischer-Speier esterification, a classic example, involves the reaction of a carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). chemguide.co.ukmasterorganicchemistry.com The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity, followed by nucleophilic attack of the alcohol. byjus.com

In the context of this compound synthesis, direct esterification would involve reacting 3-iodopicolinic acid with tert-butanol. However, the bulky nature of tert-butanol can hinder the reaction rate. To drive the equilibrium towards the product side, removal of water using methods like a Dean-Stark apparatus is often employed. masterorganicchemistry.com

Alternative direct methods for tert-butylation of carboxylic acids have been developed to overcome the limitations of traditional Fischer esterification. One such method utilizes bis(trifluoromethanesulfonyl)imide (Tf₂NH) as a catalyst in tert-butyl acetate (t-BuOAc), which serves as both the solvent and the tert-butylating agent. This approach has been shown to be effective for a variety of carboxylic acids, including those with sensitive functional groups. organic-chemistry.orgnii.ac.jp

The reaction of picolinic acids to form active esters, which can then react with alcohols, provides another route. For instance, p-nitrophenyl and N-hydroxysuccinimidyl esters of picolinic acid have been synthesized and used in subsequent acylation reactions. nih.gov These methods often involve the initial conversion of the carboxylic acid to an acid chloride, followed by reaction with the desired alcohol or phenol. nih.gov

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. This method can be catalyzed by either acids or bases. organic-chemistry.org In the synthesis of this compound, a potential route could involve the transesterification of a more readily available ester of 3-iodopicolinic acid, such as the methyl or ethyl ester, with tert-butanol.

The efficiency of transesterification can be influenced by several factors, including the nature of the catalyst, the solvent, and the reaction temperature. For instance, metal-free transesterification catalyzed by tetramethylammonium (B1211777) methyl carbonate has been reported. rsc.org Another study demonstrated the use of a Zn-cluster catalyst for the efficient conversion of alcohols to acetates by refluxing in ethyl acetate. organic-chemistry.org

However, transesterification can sometimes be challenging, especially when a bulky alcohol like tert-butanol is involved. The reverse reaction, hydrolysis of the tert-butyl ester, can also occur, particularly in the presence of water. amelica.org Research into selective transesterification has shown that the reactivity of different ester groups can be controlled, which is particularly relevant in molecules with multiple ester functionalities. unifi.it

While carbamates are primarily used as protecting groups for amines, the underlying principles of their formation and cleavage can be conceptually related to esterification strategies, particularly in complex molecules where functional group compatibility is crucial. masterorganicchemistry.comorganic-chemistry.orgchem-station.com Carbamates, such as the tert-butoxycarbonyl (Boc) group, are essentially esters of carbamic acid and are introduced to render an amine non-nucleophilic. organic-chemistry.orgchemistrysteps.com

The introduction of a Boc group is typically achieved by reacting an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). chemistrysteps.com The stability of the tert-butyl cation is a key factor in both the formation and cleavage of Boc-protected amines and tert-butyl esters. chemistrysteps.com The cleavage of both tert-butyl esters and Boc groups is often accomplished under acidic conditions, for example, using trifluoroacetic acid (TFA). chemistrysteps.comlibretexts.org

Although not a direct method for esterifying a carboxylic acid, the chemistry of carbamate (B1207046) protecting groups highlights the importance of managing reactive functional groups within a molecule during synthesis. In a multifunctional molecule containing both an amine and a carboxylic acid, protecting the amine as a carbamate would be a necessary step before proceeding with the esterification of the carboxylic acid to prevent unwanted side reactions. organic-chemistry.org This strategic protection and deprotection is a cornerstone of modern organic synthesis.

Optimization of Reaction Conditions and Catalyst Systems in Synthesis

The successful synthesis of this compound hinges on the careful optimization of reaction conditions and the selection of an appropriate catalyst system. Key parameters that are often varied to maximize yield and purity include temperature, reaction time, solvent, and the nature and loading of the catalyst.

For direct esterification and transesterification reactions, the choice of catalyst is critical. While strong mineral acids like sulfuric acid are traditional choices for Fischer esterification, they can sometimes lead to side reactions, especially with sensitive substrates. rug.nl Lewis acids, such as scandium(III) triflate (Sc(OTf)₃) and bismuth(III) triflate (Bi(OTf)₃), have emerged as effective catalysts for esterification and transesterification. organic-chemistry.orgrug.nl For instance, Sc(OTf)₃ can catalyze the direct transesterification of various esters in boiling alcohols, affording high yields of the desired products. organic-chemistry.org

Recent research has also focused on developing milder and more selective catalytic systems. For example, a method using bis(trifluoromethanesulfonyl)imide (Tf₂NH) as a catalyst for the tert-butylation of carboxylic acids in tert-butyl acetate has been reported to proceed rapidly and in high yields. nii.ac.jp Similarly, N-heterocyclic carbenes (NHCs) have been shown to catalyze the formylation of alcohols using methyl formate (B1220265) as the formyl transfer agent, demonstrating the potential of organocatalysis in ester synthesis. organic-chemistry.org

The table below summarizes various catalyst systems and conditions used in esterification and transesterification reactions that could be relevant to the synthesis of this compound.

| Catalyst System | Reaction Type | Key Features | Reference |

|---|---|---|---|

| H₂SO₄ or HCl | Fischer Esterification | Strong acid catalyst, often requires excess alcohol and water removal. | masterorganicchemistry.com |

| Tf₂NH | tert-Butylation | Mild conditions, uses t-BuOAc as both solvent and reagent. | nii.ac.jp |

| Sc(OTf)₃ | Transesterification | Effective Lewis acid catalyst for reaction in boiling alcohols. | organic-chemistry.org |

| Zn-cluster | Transesterification (Acetylation) | Efficient conversion by refluxing in ethyl acetate. | organic-chemistry.org |

| Tetramethylammonium methyl carbonate | Transesterification | Metal-free catalytic system. | rsc.org |

| Cu(OTf)₂ | Glycosylation (related ester cleavage) | Chelation-assisted activation of picolinate leaving group. | nih.gov |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the design of synthetic routes to minimize environmental impact. In the context of this compound synthesis, several aspects of green chemistry can be considered.

One key principle is the use of catalytic reagents over stoichiometric ones. The development of highly efficient catalysts, such as the aforementioned Lewis acids and organocatalysts, reduces waste by allowing for lower catalyst loadings. organic-chemistry.orgrug.nl The use of solid acid catalysts is another approach that facilitates catalyst recovery and reuse, further enhancing the sustainability of the process. rug.nl

Atom economy is another important consideration. Reactions that proceed with high atom economy, where most of the atoms from the reactants are incorporated into the final product, are preferred. Direct esterification methods, when driven to completion, generally have good atom economy.

The choice of solvent also plays a significant role in the environmental footprint of a synthesis. Ideally, solvents should be non-toxic, renewable, and easily recyclable. Research into solvent-free reactions or the use of greener solvents is an active area of investigation. For instance, the use of tert-butyl acetate as both a reagent and a solvent in the Tf₂NH-catalyzed tert-butylation minimizes the need for additional organic solvents. nii.ac.jp

Furthermore, minimizing energy consumption by conducting reactions at lower temperatures and reducing the number of synthetic steps are also central tenets of green chemistry. The development of more active catalysts that can operate under milder conditions contributes to this goal.

Chemical Transformations and Reactivity of Tert Butyl 3 Iodopicolinate

Cross-Coupling Reactions at the Aryl C-I Bond

The presence of an iodine atom on the pyridine (B92270) ring makes tert-butyl 3-iodopicolinate an excellent substrate for a variety of metal-catalyzed cross-coupling reactions. The C-I bond is relatively weak and susceptible to oxidative addition, a key step in many catalytic cycles.

Palladium catalysis is a cornerstone of modern organic synthesis, and this compound readily participates in several of the most powerful palladium-catalyzed C-C bond-forming reactions. The use of bulky, electron-rich phosphine ligands, such as tri-tert-butylphosphine (P(t-Bu)₃), often facilitates these transformations by promoting the formation of the active Pd(0) catalyst and accelerating the oxidative addition step. nih.govresearchgate.net

Suzuki Coupling: The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound, is widely used for forming biaryl structures. organic-chemistry.orgnih.gov this compound can be effectively coupled with various aryl- and vinylboronic acids or their corresponding esters. Catalyst systems like Pd₂(dba)₃/P(t-Bu)₃ are known to be effective for coupling aryl halides, including iodides, under mild conditions, often at room temperature. nih.govorganic-chemistry.orgmit.edu The reaction typically requires a base, such as potassium fluoride (KF) or potassium carbonate (K₂CO₃), to activate the boronic acid for transmetalation. organic-chemistry.orgmit.edu

Sonogashira Coupling: This reaction creates a C-C bond between an aryl halide and a terminal alkyne. wikipedia.org It is co-catalyzed by palladium and copper(I) salts. wikipedia.orgorganic-chemistry.org For a substrate like this compound, a catalyst system such as Pd(PhCN)₂Cl₂/P(t-Bu)₃ can be employed, which has been shown to be effective for Sonogashira reactions of aryl bromides at room temperature. researchgate.net The reaction is typically carried out in the presence of an amine base, like triethylamine or diisopropylamine, which also serves as the solvent. organic-chemistry.org This method provides a direct route to 3-alkynylpicolinate esters. organic-chemistry.org

Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. wikipedia.orgmdpi.com The reaction is catalyzed by a palladium complex and requires a base to regenerate the active catalyst. wikipedia.orgorganic-chemistry.org Catalyst systems involving palladium acetate (B1210297) or Pd₂(dba)₃ with phosphine ligands are common. nih.govorganic-chemistry.org The reaction with this compound and an alkene like styrene or an acrylate would yield the corresponding 3-vinylpicolinate derivative, typically with high trans selectivity. organic-chemistry.org

Stille Coupling: The Stille reaction couples an organohalide with an organotin compound (organostannane). libretexts.orgwikipedia.org This reaction is known for its tolerance of a wide variety of functional groups and the stability of the organotin reagents. wikipedia.orgresearchgate.net Using a palladium catalyst such as Pd(PPh₃)₄ or a combination of a palladium source with a phosphine ligand, this compound can react with aryl-, vinyl-, or alkynylstannanes to form the corresponding coupled products. wikipedia.orgresearchgate.netharvard.edu

Table 1: Overview of Palladium-Catalyzed Reactions for this compound

| Reaction | Coupling Partner | Typical Catalyst/Ligand | Base | Product Type |

| Suzuki | R-B(OH)₂ | Pd₂(dba)₃ / P(t-Bu)₃ | K₂CO₃, KF | 3-Aryl- or 3-Vinylpicolinate |

| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂ / CuI | Et₃N, i-Pr₂NH | 3-Alkynylpicolinate |

| Heck | Alkene | Pd(OAc)₂ / PPh₃ | Et₃N, K₂CO₃ | 3-Vinylpicolinate |

| Stille | R-Sn(Bu)₃ | Pd(PPh₃)₄ | (None) | 3-Aryl-, 3-Vinyl-, or 3-Alkynylpicolinate |

Copper-catalyzed reactions, particularly Ullmann-type couplings, offer a classical and often complementary approach to palladium-based methods for forming C-C, C-N, C-O, and C-S bonds. These reactions typically require higher temperatures than their palladium-catalyzed counterparts but can be advantageous for specific substrate combinations. researchgate.net

For this compound, copper-mediated coupling can be used to introduce various nucleophiles. For instance, the coupling with phenols to form diaryl ethers (C-O coupling) can be achieved using a copper catalyst, often in the presence of a ligand like picolinic acid and a base such as potassium phosphate (K₃PO₄) in a polar aprotic solvent like DMSO. nih.gov Similarly, coupling with thiols to form aryl sulfides (C-S coupling) is feasible using a simple catalyst like copper(I) iodide (CuI) without the need for complex ligands. uu.nl Copper catalysis is also effective for the N-alkylation of amines and O-alkylation of phenols using alkylborane reagents. organic-chemistry.org

Nickel catalysis has emerged as a powerful and more cost-effective alternative to palladium for cross-coupling reactions. Nickel catalysts can activate and couple a broad range of electrophiles, including aryl iodides. researchgate.net For this compound, nickel-catalyzed systems can be employed for C-N and C-O bond-forming reactions. nih.govresearchgate.net For example, using a nickel catalyst in combination with specialized ligands, such as the DalPhos family, allows for the coupling of aryl halides with various amines. researchgate.net Photoredox/nickel dual catalysis has also expanded the scope of these reactions, enabling C-O and C-N bond formation with a wide array of nucleophiles under mild conditions, sometimes using simple additives like tert-butylamine as both a base and a ligand. nih.govresearchgate.net

The selective functionalization of this compound is primarily a matter of chemoselectivity, given the single iodo-substituent. In substrates with multiple potential reaction sites, regioselectivity becomes crucial. For instance, in a molecule containing both an iodide and a bromide, a Heck reaction under specific mechanocatalytic conditions can be highly chemoselective for the C-I bond, leaving the C-Br bond intact for subsequent transformations. researchgate.net This type of selective activation allows for sequential cross-coupling strategies.

Stereoselectivity is primarily relevant when the coupling partner or the resulting product contains stereocenters. For example, in a Heck reaction, the geometry of the newly formed double bond is typically controlled, strongly favoring the E (trans) isomer. organic-chemistry.org

Reactions Involving the tert-Butyl Ester Moiety

The tert-butyl ester group in this compound serves as a protecting group for the carboxylic acid. Its bulky nature provides steric hindrance, and it can be selectively removed or transformed under conditions that often leave other functional groups, including products of cross-coupling at the C-I bond, unaffected.

Selective Hydrolysis: The tert-butyl ester is sensitive to acid and can be cleaved to the corresponding carboxylic acid under acidic conditions, often using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM). A key advantage of the tert-butyl ester is its stability to basic and nucleophilic conditions, which allows for transformations elsewhere in the molecule without affecting the ester. Chemoselective hydrolysis in the presence of other acid-labile groups can be achieved using specific Lewis acids like zinc bromide (ZnBr₂) or mild reagents like molecular iodine in aqueous acetonitrile (B52724). semanticscholar.orgresearchgate.netnih.gov This selectivity is crucial in multi-step syntheses where other protecting groups need to be preserved. nih.gov

Transesterification: The tert-butyl ester can also be converted directly to other esters (transesterification) or amides without first being hydrolyzed to the carboxylic acid. A one-pot method mediated by phosphorus trichloride (PCl₃) allows for the conversion of tert-butyl esters into a variety of other esters or amides by reacting them with alcohols or amines. researchgate.netresearchgate.net This transformation is believed to proceed through the in-situ formation of an acid chloride intermediate. researchgate.net

Table 2: Reactions of the tert-Butyl Ester Moiety

| Reaction | Reagent(s) | Product | Key Feature |

| Hydrolysis | Trifluoroacetic Acid (TFA) | 3-Iodopicolinic Acid | Standard acidic cleavage |

| Selective Hydrolysis | ZnBr₂ or I₂ | 3-Iodopicolinic Acid | Chemoselective removal |

| Transesterification | PCl₃, R'OH | Alkyl 3-Iodopicolinate | Direct conversion to other esters |

| Aminolysis | PCl₃, R'R"NH | 3-Iodopicolinamide | Direct conversion to amides |

Reduction to Corresponding Alcohols or Aldehydes

The tert-butyl ester group of this compound can be reduced to the corresponding primary alcohol, (3-iodopyridin-2-yl)methanol, or the aldehyde, 3-iodopicolinaldehyde, using appropriate reducing agents. The choice of reagent is crucial to selectively target the ester group while preserving the iodo- and pyridine functionalities.

Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing the ester to the primary alcohol. masterorganicchemistry.comyoutube.comkhanacademy.org The reaction typically proceeds by nucleophilic attack of a hydride ion on the ester carbonyl, followed by elimination of the tert-butoxide leaving group and subsequent reduction of the intermediate aldehyde.

For the partial reduction to the aldehyde, sterically hindered and less reactive hydride reagents are employed, with diisobutylaluminum hydride (DIBAL-H) being a common choice. organic-synthesis.commasterorganicchemistry.comyoutube.comstackexchange.com The reaction is typically carried out at low temperatures (-78 °C) to prevent over-reduction to the alcohol. The bulkiness of the DIBAL-H reagent allows for the formation of a stable tetrahedral intermediate that collapses to the aldehyde upon workup. Another reagent that can be used for this transformation is lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃), which is a milder reducing agent than LiAlH₄. masterorganicchemistry.com

Table 1: Reduction of this compound

| Product | Reagent | Reaction Conditions |

| (3-Iodopyridin-2-yl)methanol | Lithium aluminum hydride (LiAlH₄) | Typically in an ethereal solvent like THF or diethyl ether. |

| 3-Iodopicolinaldehyde | Diisobutylaluminum hydride (DIBAL-H) | Low temperature (e.g., -78 °C) in a non-polar solvent like toluene or dichloromethane. |

| 3-Iodopicolinaldehyde | Lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃) | Milder conditions compared to LiAlH₄. |

Amidation and Related Condensation Reactions

The tert-butyl ester of this compound can undergo amidation to form various 3-iodopicolinamide derivatives. This transformation can be achieved through direct aminolysis or by conversion to a more reactive carboxylic acid derivative.

Direct amidation of tert-butyl esters with amines can be challenging due to the lower reactivity of esters compared to other acylating agents. However, base-promoted methods, such as using potassium tert-butoxide, have been shown to facilitate the amidation of esters. nih.gov Another approach involves the use of ortho-iodo arylboronic acids as catalysts for direct amidation. organic-chemistry.org

Alternatively, the tert-butyl ester can be converted in situ to a more reactive intermediate, such as an acid chloride, which then readily reacts with an amine to form the amide. For instance, treatment with PCl₃ can mediate the aminolysis of tert-butyl esters. researchgate.netresearchgate.net

Condensation reactions involving the ester group are also possible. For example, condensation with glyoxal in the presence of an acid catalyst can lead to the formation of more complex heterocyclic structures. nih.gov

Table 2: Amidation and Condensation Reactions of this compound

| Reaction Type | Reagents and Conditions | Product |

| Direct Amidation | Amine, Potassium tert-butoxide | 3-Iodopicolinamide derivative |

| Catalytic Amidation | Amine, ortho-Iodo arylboronic acid catalyst | 3-Iodopicolinamide derivative |

| Aminolysis via Acid Chloride | PCl₃, Amine | 3-Iodopicolinamide derivative |

| Condensation | Glyoxal, Acid catalyst | Heterocyclic adduct |

Reactivity of the Pyridine Nucleus

The pyridine ring of this compound is an electron-deficient aromatic system, which influences its reactivity towards various reagents. The presence of the iodine atom at the 3-position provides a handle for cross-coupling reactions, while other positions on the ring can also be functionalized.

Functionalization of Pyridine Ring (excluding C-I position)

While the carbon-iodine bond is the most reactive site for cross-coupling reactions, functionalization at other positions of the pyridine ring can be achieved, often requiring specific directing groups or activation methods. The electron-withdrawing nature of the ester group at the 2-position deactivates the ring towards electrophilic substitution but can direct nucleophilic attack.

Cycloaddition Reactions

The electron-deficient nature of the pyridine ring in this compound makes it a potential candidate for participating in cycloaddition reactions, particularly inverse-electron-demand Diels-Alder reactions where the pyridine acts as the diene component. acsgcipr.org Such reactions with electron-rich dienophiles can lead to the formation of bicyclic adducts, which can subsequently undergo further transformations.

1,3-dipolar cycloaddition reactions are another possibility, where the pyridine ring could react with various 1,3-dipoles. For example, reactions with nitrones in the presence of electron-deficient acetylenes have been shown to yield pyridine derivatives. acs.org

Radical and Photochemical Transformations

The carbon-iodine bond in this compound is susceptible to homolytic cleavage under radical or photochemical conditions, opening avenues for various transformations.

Under radical conditions, initiated by radical initiators or photolysis, an aryl radical can be generated at the 3-position of the pyridine ring. This radical can then participate in a variety of reactions, including hydrogen atom abstraction or addition to unsaturated systems. The reactivity of pyridine radical cations has been studied, showing that they can undergo hydrogen atom abstraction. nih.gov Radical-based C-H iodination has also been developed for various nitrogen-containing heterocycles, including pyridines. rsc.org

Photochemical reactions of iodo-substituted aromatic compounds are well-documented. Irradiation with UV light can lead to the homolytic cleavage of the C-I bond, generating an aryl radical and an iodine radical. In the presence of suitable trapping agents, this can lead to the formation of new carbon-carbon or carbon-heteroatom bonds. Photochemical synthesis of functionalized imidazopyridines has been reported, highlighting the utility of photochemical methods in modifying pyridine scaffolds. mdpi.com Photooxidation reactions involving singlet oxygen are also a possibility for modifying the pyridine ring or its substituents. mdpi.com

Applications in Advanced Organic Synthesis

Utilization as a Key Building Block for Complex Heterocyclic Systems

The pyridine (B92270) scaffold is a ubiquitous motif in a vast array of biologically active compounds and functional materials. Tert-butyl 3-iodopicolinate serves as a valuable precursor for the synthesis of more complex, substituted pyridine derivatives, which are often core components of larger heterocyclic systems. The iodine atom at the 3-position is particularly amenable to palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Through reactions such as the Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination, a wide range of substituents can be introduced at the 3-position of the picolinate (B1231196) ring. This versatility allows for the strategic construction of polysubstituted pyridines, which can then be further elaborated into more complex heterocyclic structures. For instance, the introduction of an alkyne via a Sonogashira coupling can be a prelude to a subsequent cyclization reaction to form fused bicyclic or polycyclic aromatic systems. Similarly, a Suzuki coupling can introduce an aryl or heteroaryl group, which can then participate in intramolecular cyclization reactions to generate novel heterocyclic frameworks. The ability to precisely and efficiently functionalize the pyridine ring at a specific position makes this compound a key strategic component in the synthesis of diverse and complex heterocyclic compounds.

Intermediate in the Synthesis of Bioactive Molecules and Drug Precursors

The picolinate (pyridine-2-carboxylate) structural motif is present in a number of bioactive molecules and pharmaceuticals. The functionalization of this core structure is a common strategy in medicinal chemistry to modulate the pharmacological properties of a compound. This compound provides a convenient entry point for the synthesis of 3-substituted picolinate derivatives, which can be precursors to or components of biologically active molecules.

For example, the introduction of various amine functionalities at the 3-position via Buchwald-Hartwig amination can lead to the synthesis of aminopicolinic acid derivatives. These derivatives are of interest as they can mimic or interact with biological targets where amino acid or amide moieties are recognized. Furthermore, the coupling of different organic fragments to the 3-position can be used to explore structure-activity relationships (SAR) in drug discovery programs. The tert-butyl ester group in these intermediates offers a protective function that is stable to many reaction conditions used for the modification of the 3-position, and its subsequent removal can unmask the carboxylic acid for further derivatization or to reveal the final active compound.

Table 1: Examples of Bioactive Scaffolds Incorporating the Picolinate Moiety

| Compound Class | Biological Relevance |

|---|---|

| Picolinamides | Found in various natural products and synthetic compounds with antimicrobial and other biological activities. |

| Aminopicolinic Acids | Can act as mimics of natural amino acids or as ligands for metal ions in biological systems. |

Precursor for Natural Product Total Synthesis Efforts

Natural products often possess complex and unique molecular architectures that present significant challenges to synthetic chemists. The pyridine ring is a constituent of many alkaloids and other classes of natural products. While direct examples of the use of this compound in the total synthesis of a specific natural product are not extensively documented in readily available literature, its potential as a precursor is evident from its chemical reactivity.

The strategic disconnection of a complex natural product containing a substituted pyridine ring could lead back to a simpler, functionalized pyridine building block like this compound. The ability to introduce a variety of side chains and functional groups at the 3-position through established cross-coupling methodologies would be highly valuable in the convergent synthesis of such a target molecule. The tert-butyl ester provides a robust protecting group that can withstand the rigors of a multi-step synthesis, only to be removed at a late stage to reveal the final natural product or a key intermediate.

Application in Multi-Component Reaction Sequences

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms of the starting materials. While specific MCRs directly employing this compound are not prominently reported, its derivatives can be valuable participants in such reaction cascades.

For instance, a derivative of this compound, where the iodine has been replaced by a reactive functional group via a cross-coupling reaction, could be designed to participate in an MCR. For example, a terminal alkyne introduced at the 3-position could engage in a multi-component reaction with an azide (B81097) and an aldehyde to form a triazole-substituted picolinate. The versatility of the 3-position allows for the introduction of a wide range of functionalities that could be tailored for participation in various known MCRs, thereby enabling the rapid construction of complex and diverse molecular libraries based on the picolinate scaffold.

Development of Novel Materials through its Integration

The pyridine unit is a key component in various functional materials, including polymers, ligands for metal complexes, and organic electronic materials. The ability to precisely control the substitution pattern of the pyridine ring is crucial for tuning the properties of these materials. This compound, through its capacity for functionalization via cross-coupling reactions, offers a pathway to novel pyridine-based materials.

For instance, the incorporation of this compound derivatives into polymer backbones could lead to new materials with tailored electronic or photophysical properties. The synthesis of bipyridine or terpyridine ligands from this precursor could result in novel metal complexes with interesting catalytic or luminescent properties. The introduction of specific organic functional groups at the 3-position could also be used to create materials with specific surface properties or for applications in sensor technology. The modularity offered by the synthetic accessibility of derivatives of this compound makes it a promising starting material for the rational design and synthesis of new functional materials.

Table 2: Potential Applications in Materials Science

| Material Class | Potential Application |

|---|---|

| Conjugated Polymers | Organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs) |

| Metal-Organic Frameworks (MOFs) | Gas storage, catalysis, sensing |

| Functional Dyes | Dye-sensitized solar cells (DSSCs), imaging agents |

Mechanistic and Computational Investigations of Tert Butyl 3 Iodopicolinate Chemistry

Elucidation of Reaction Mechanisms for Transformations Involving the Compound

The chemical transformations of tert-butyl 3-iodopicolinate, particularly palladium-catalyzed cross-coupling reactions, are central to its utility in organic synthesis. The elucidation of the mechanisms of these reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, is crucial for optimizing reaction conditions and expanding their scope. These reactions generally proceed through a common catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgyonedalabs.comorganic-chemistry.org

In a typical Suzuki-Miyaura coupling, the catalytic cycle begins with the oxidative addition of the aryl iodide, in this case, this compound, to a palladium(0) complex. libretexts.orgchemrxiv.org This is often the rate-determining step and results in the formation of a palladium(II) intermediate. nih.gov The subsequent step, transmetalation, involves the transfer of an organic group from an organoboron reagent to the palladium(II) center, a process facilitated by a base. nih.gov The final step is reductive elimination, where the two coupled organic fragments are expelled from the palladium center, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst. chemrxiv.orgyoutube.com

The Sonogashira coupling follows a similar palladium-based catalytic cycle, often with the addition of a copper(I) co-catalyst. organic-chemistry.orglibretexts.org The reaction of terminal alkynes with aryl halides like this compound is a powerful method for forming sp-sp2 carbon-carbon bonds. nih.govresearchgate.net The mechanism involves the formation of a copper acetylide, which then undergoes transmetalation with the palladium(II) intermediate. libretexts.org

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling of amines with aryl halides, provides a direct route to N-aryl compounds. wikipedia.orglibretexts.org The catalytic cycle is analogous to other cross-coupling reactions, with the key difference being the involvement of an amine and a base to form a palladium-amido complex, which then undergoes reductive elimination to form the C-N bond. nih.govresearchgate.net For this reaction, the choice of ligand on the palladium catalyst is critical for achieving high efficiency and broad substrate scope. wikipedia.orgnih.gov

Table 1: Key Mechanistic Steps in Palladium-Catalyzed Cross-Coupling Reactions

| Mechanistic Step | Description | Key Intermediates |

|---|---|---|

| Oxidative Addition | The aryl halide adds to the Pd(0) center, forming a Pd(II) species. This step breaks the carbon-iodine bond. | Aryl-Pd(II)-Halide Complex |

| Transmetalation | An organic group is transferred from a main group organometallic reagent (e.g., organoboron) to the Pd(II) center. | Di-organo-Pd(II) Complex |

| Reductive Elimination | The two organic groups on the Pd(II) center couple and are eliminated, forming the product and regenerating the Pd(0) catalyst. | Pd(0) Complex |

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for understanding the electronic structure and predicting the reactivity of molecules like this compound. nih.govbeilstein-journals.org These calculations can provide valuable insights into properties such as molecular orbital energies (HOMO and LUMO), atomic charges, and electrostatic potentials, which are all determinants of chemical behavior.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. irjweb.comscirp.org For aryl iodides, the LUMO is often localized on the carbon-iodine bond, making it susceptible to nucleophilic attack or oxidative addition by a low-valent metal catalyst.

Mulliken charge analysis can reveal the distribution of electron density within the molecule, highlighting atoms that are electron-rich or electron-deficient. scirp.orgirjweb.comemerginginvestigators.org In this compound, the iodine-bearing carbon atom is expected to have a partial positive charge, making it an electrophilic site. The nitrogen atom in the pyridine (B92270) ring, being electronegative, influences the charge distribution across the aromatic system. scirp.org

Table 2: Calculated Electronic Properties of a Model Compound (Quinoline) using DFT

| Property | Value (eV) | Implication for Reactivity |

|---|---|---|

| HOMO Energy | -6.646 | Indicates the energy of the highest energy electrons available for donation. |

| LUMO Energy | -1.816 | Indicates the energy of the lowest energy empty orbital available to accept electrons. |

| HOMO-LUMO Gap | 4.83 | A smaller gap generally suggests higher reactivity. scirp.org |

Data for quinoline (B57606), a related heterocyclic aromatic compound, calculated at the DFT/6-31+G(d,p) level of theory. scirp.org

Transition State Analysis in Catalytic Cycles

A deeper understanding of the reaction mechanisms involving this compound can be achieved through the computational analysis of transition states in the catalytic cycles. researchgate.net Transition state theory allows for the calculation of activation energies, which are critical for determining the kinetics and feasibility of a particular reaction step.

For palladium-catalyzed cross-coupling reactions, the oxidative addition of the aryl halide to the palladium(0) catalyst is often the rate-limiting step. nih.gov Computational studies on model systems, such as the oxidative addition of aryl halides to Pd(PPh3)2, have elucidated the geometries and energies of the transition states for this process. uvic.canih.gov The activation barrier for this step is influenced by the nature of the halide, the electronic properties of the aryl group, and the ligands on the palladium center. uvic.ca Generally, the reactivity order for aryl halides is I > Br > Cl. nih.gov

The transition states for transmetalation and reductive elimination have also been computationally modeled for various cross-coupling reactions. berkeley.edunih.govclaremont.edu These studies help to rationalize the role of the base in the Suzuki-Miyaura reaction and the influence of ligand sterics and electronics on the efficiency of reductive elimination. For instance, bulky, electron-donating ligands are known to facilitate reductive elimination.

Table 3: Calculated Activation Free Energies for Oxidative Addition of Phenyl Halides to Pd(PPh3)

| Phenyl Halide (PhX) | Activation Free Energy (kcal/mol) |

|---|---|

| Ph-F | 35.8 |

| Ph-Cl | 22.1 |

| Ph-Br | 18.0 |

| Ph-I | 13.1 |

Computed relative free energy of the transition state with respect to the reactants. uvic.ca

Conformational Analysis and Stereochemical Implications for Reaction Pathways

The three-dimensional structure and conformational flexibility of this compound can have significant implications for its reactivity. Conformational analysis, often performed using computational methods, helps to identify the most stable conformations of a molecule and the energy barriers between them. nih.govscispace.comnih.gov

The tert-butyl group is sterically demanding and will influence the orientation of the ester functionality relative to the pyridine ring. Rotation around the C-O and C-C single bonds of the ester group will have specific energy minima and maxima. The preferred conformation will seek to minimize steric clashes between the bulky tert-butyl group and the adjacent atoms on the pyridine ring. While detailed conformational analysis of this compound is not extensively reported, studies on similar ester-containing molecules can provide a framework for understanding its conformational preferences.

In terms of stereochemistry, reactions occurring at the chiral centers are not a primary consideration for the aromatic ring of this compound itself. However, if the coupling partner in a cross-coupling reaction possesses a stereocenter, the stereochemical outcome of the reaction can be of paramount importance. The mechanism of the cross-coupling reaction, particularly the reductive elimination step, generally proceeds with retention of configuration at the coupling partners.

Prediction of Novel Reactivity Modes and Selectivity

Computational chemistry not only helps in understanding known reactions but also plays a crucial role in predicting novel reactivity modes and selectivity for compounds like this compound. nih.govnih.govsemanticscholar.org By exploring the potential energy surface of the molecule and its interactions with various reagents and catalysts, new reaction pathways can be identified.

For instance, computational models can be used to predict the regioselectivity of C-H functionalization reactions on the pyridine ring of this compound. researchgate.netnih.gov While the iodine at the 3-position is the most reactive site for cross-coupling, other C-H bonds on the ring could potentially be activated under specific catalytic conditions. DFT calculations can help to determine the relative activation barriers for the functionalization of different C-H bonds, thus predicting the most likely site of reaction. beilstein-journals.orgnih.gov

Furthermore, machine learning models are increasingly being used in conjunction with computational data to predict reaction outcomes with high accuracy. nih.govrsc.org By training these models on large datasets of known reactions, it is possible to predict the selectivity of new transformations involving this compound. This predictive power can accelerate the discovery of new synthetic methodologies and the development of novel molecules with desired properties.

Advanced Analytical Characterization in Research Contexts

Advanced Spectroscopic Methods for Structural Elucidation of Synthetic Products

Two-dimensional Nuclear Magnetic Resonance (2D NMR) and High-Resolution Mass Spectrometry (HRMS) are powerful tools for the complete structural assignment of tert-Butyl 3-iodopicolinate and its derivatives.

2D NMR Spectroscopy: While one-dimensional (1D) NMR (¹H and ¹³C) provides fundamental information about the chemical environment of protons and carbons, 2D NMR techniques are often necessary to resolve complex spin systems and establish through-bond and through-space correlations. For a molecule like this compound, techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed.

COSY experiments would reveal the coupling relationships between protons on the pyridine (B92270) ring, helping to confirm their relative positions.

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom in the pyridine ring and the tert-butyl group. mdpi.com

HMBC is crucial for identifying longer-range (2-3 bond) correlations. For instance, it would show correlations between the protons of the tert-butyl group and the ester carbonyl carbon, as well as between the pyridine ring protons and the carbons of the ester and the iodine-bearing carbon. ipb.pt

Illustrative 2D NMR Correlations for this compound:

| 2D NMR Technique | Expected Key Correlations |

|---|---|

| COSY | Correlations between adjacent protons on the pyridine ring (e.g., H4-H5, H5-H6). |

| HSQC | Correlation of each pyridine ring proton to its directly attached carbon. Correlation of the tert-butyl protons to the tert-butyl carbons. |

| HMBC | Correlation from tert-butyl protons to the ester carbonyl carbon and the quaternary tert-butyl carbon. Correlations from pyridine protons to adjacent and geminal carbons. |

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the parent ion, allowing for the determination of its elemental composition. This is particularly useful to confirm the successful incorporation of iodine in the molecule. The characteristic isotopic pattern of iodine would also be observable. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can further confirm the structure. For this compound, key fragmentations would include the loss of the tert-butyl group, the loss of the entire tert-butoxycarbonyl group, and cleavage of the C-I bond. nih.govresearchgate.net

Expected HRMS Data for this compound (C₁₀H₁₂INO₂):

| Ion | Calculated m/z | Expected Observation |

|---|---|---|

| [M+H]⁺ | 322.9931 | High-resolution measurement confirming the elemental formula. |

| [M-C₄H₉]⁺ | 265.9305 | Loss of the tert-butyl group. |

| [M-COOC₄H₉]⁺ | 221.9356 | Loss of the tert-butoxycarbonyl group. |

Chromatographic Techniques for Reaction Monitoring and Purity Assessment in Synthetic Studies

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are fundamental techniques for monitoring the progress of reactions that synthesize or utilize this compound and for assessing the purity of the final product.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally sensitive compounds like this compound. A reversed-phase C18 column is typically employed with a mobile phase consisting of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, often with additives like formic acid or trifluoroacetic acid to improve peak shape. A UV detector is suitable for detection, as the pyridine ring is chromophoric. HPLC can be used to monitor the disappearance of starting materials and the appearance of the product in real-time. It is also the primary method for determining the purity of the isolated product, with impurities being quantified based on their peak area relative to the main product peak.

Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility, GC can be used to analyze for volatile starting materials or byproducts. When coupled with a mass spectrometer (GC-MS), it becomes a powerful tool for identifying unknown impurities. For GC analysis, a non-polar or medium-polarity capillary column would be appropriate.

Typical Chromatographic Purity Data:

| Technique | Parameter | Typical Value |

|---|---|---|

| HPLC | Purity | >98% |

| HPLC | Retention Time | Dependent on specific method conditions. |

| GC-MS | Impurity Identification | Detection of volatile byproducts. |

X-ray Crystallography for Definitive Solid-State Structure Determination of Derivatives

X-ray crystallography provides the most definitive structural information for crystalline solids. nih.gov While obtaining suitable single crystals of this compound itself might be challenging, derivatives are often designed to be more amenable to crystallization. The resulting crystal structure would provide precise bond lengths, bond angles, and torsional angles, confirming the connectivity and stereochemistry of the molecule. Furthermore, the packing of the molecules in the crystal lattice can reveal information about intermolecular interactions, such as hydrogen bonding or halogen bonding, which can be of interest in materials science applications. For a derivative of this compound, the crystallographic data would unequivocally confirm the position of the iodine atom on the pyridine ring and the conformation of the tert-butoxycarbonyl group.

Illustrative Crystallographic Data for a Hypothetical Derivative:

| Parameter | Illustrative Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| C-I Bond Length | ~2.10 Å |

| Pyridine Ring | Planar |

In-Situ Spectroscopic Techniques for Mechanistic Investigation

In-situ spectroscopic techniques, such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, allow for the real-time monitoring of reactions without the need for sampling. acs.org This provides valuable kinetic and mechanistic information. For reactions involving this compound, such as Suzuki-Miyaura cross-coupling reactions where the iodine atom is replaced, in-situ spectroscopy can be particularly insightful. irb.hrrhhz.netnih.govresearchgate.net

By monitoring the characteristic vibrational frequencies of the C-I bond and the developing vibrational modes of the new C-C bond, the reaction progress can be followed. For example, in a Suzuki coupling, the disappearance of the C-I stretching vibration and the appearance of new bands associated with the biaryl product could be tracked over time. This data can be used to determine reaction rates, identify reaction intermediates, and optimize reaction conditions.

Potential In-Situ Monitoring Data for a Suzuki Coupling Reaction:

| Spectroscopic Technique | Monitored Species | Observed Change |

|---|---|---|

| In-situ FTIR | C-I stretching vibration | Decrease in intensity over time. |

| In-situ Raman | Pyridine ring breathing modes | Shift in frequency upon substitution. |

Chiral Analysis for Enantiomeric Purity (if applicable to specific syntheses)

While this compound itself is not chiral, it may be used in the synthesis of chiral molecules, or it could be derivatized to introduce a chiral center. In such cases, the determination of enantiomeric purity is crucial, especially in pharmaceutical applications. Chiral HPLC is the most common method for this purpose. nih.govresearchgate.netbenthamdirect.comtandfonline.commdpi.com

This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a chiral compound, leading to their separation. The choice of CSP and mobile phase is critical for achieving good resolution. By comparing the retention times and peak areas of the enantiomers to those of a racemic standard, the enantiomeric excess (ee) of a sample can be accurately determined.

Hypothetical Chiral HPLC Separation Data for a Chiral Derivative:

| Parameter | Value |

|---|---|

| Chiral Stationary Phase | Polysaccharide-based (e.g., Chiralpak IA) |

| Mobile Phase | Hexane/Isopropanol |

| Retention Time (Enantiomer 1) | e.g., 10.2 min |

| Retention Time (Enantiomer 2) | e.g., 12.5 min |

| Enantiomeric Excess (ee) | Calculated from peak areas. |

Future Research Directions and Perspectives

Development of Highly Efficient and Atom-Economical Synthetic Methodologies

The pursuit of green and sustainable chemistry necessitates the development of synthetic routes that are both highly efficient and atom-economical. Atom economy, a concept that measures the efficiency of a chemical reaction in converting reactants to the desired product, is a critical consideration. primescholars.com Current synthetic strategies for tert-Butyl 3-iodopicolinate and similar halogenated pyridine (B92270) derivatives often involve multi-step processes that may generate significant chemical waste.

Future research will likely target the development of novel synthetic pathways that maximize the incorporation of atoms from the starting materials into the final product. Key areas of investigation could include:

Optimized Esterification: Research into more efficient esterification techniques to introduce the tert-butyl group, potentially using catalytic amounts of activating agents instead of stoichiometric reagents, could significantly reduce waste. orgsyn.org

Waste Minimization: A focus on reaction conditions that minimize the formation of byproducts and the use of recyclable catalysts and solvents will be crucial for developing truly sustainable synthetic methods.

The principles of atom economy can be illustrated by comparing the theoretical mass of reactants to the mass of the desired product. An ideal, 100% atom-economical reaction would incorporate all reactant atoms into the final product.

Exploration of Novel Catalytic Systems for its Transformations

The iodine substituent on the pyridine ring of this compound makes it an excellent substrate for a wide range of catalytic cross-coupling reactions, which are fundamental for carbon-carbon and carbon-heteroatom bond formation. While palladium-based catalysts are traditionally used for such transformations (e.g., Suzuki, Heck, and Sonogashira couplings), future research is expected to explore novel catalytic systems to enhance reactivity, selectivity, and sustainability.

Potential research avenues include:

Earth-Abundant Metal Catalysis: Investigating the use of catalysts based on more abundant and less expensive metals like iron, copper, nickel, and cobalt could provide more economical and environmentally friendly alternatives to precious metal catalysts.

Photoredox Catalysis: The use of light-driven catalytic cycles offers mild reaction conditions and unique reactivity pathways. Exploring photoredox-mediated transformations of this compound could enable new types of chemical connections that are challenging with traditional methods.

The table below summarizes potential catalytic transformations for this compound.

| Reaction Type | Catalyst System | Bond Formed | Potential Product Class |

| Suzuki Coupling | Palladium/Ligand | Carbon-Carbon | Biaryl compounds |

| Heck Coupling | Palladium/Ligand | Carbon-Carbon | Substituted alkenes |

| Sonogashira Coupling | Palladium/Copper | Carbon-Carbon | Substituted alkynes |

| Buchwald-Hartwig Amination | Palladium/Ligand | Carbon-Nitrogen | Aryl amines |

| Ullmann Condensation | Copper | Carbon-Oxygen/Nitrogen/Sulfur | Diaryl ethers, amines, sulfides |

Expansion into New Areas of Material Science and Supramolecular Chemistry

The rigid, functionalizable scaffold of this compound makes it an attractive candidate for the construction of advanced materials and complex supramolecular assemblies. The pyridine nitrogen and the carboxylate group can act as coordination sites for metal ions, while the iodo-group provides a handle for further functionalization.

Future research in this area could focus on:

Metal-Organic Frameworks (MOFs): Derivatives of this compound could serve as organic linkers for the synthesis of novel MOFs. These materials possess high porosity and tunable properties, making them promising for applications in gas storage, separation, and catalysis.

Coordination Polymers: The ability to coordinate with various metal centers could be exploited to create one-, two-, or three-dimensional coordination polymers with interesting electronic, magnetic, or optical properties.

Supramolecular Self-Assembly: The specific geometry and functional groups of the molecule can be used to direct the self-assembly of complex, non-covalently bonded architectures. rsc.org These assemblies are of interest in areas such as molecular recognition, sensing, and the development of "smart" materials.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry offers numerous advantages, including enhanced safety, improved heat and mass transfer, greater consistency, and the potential for automation. researchgate.netnih.govmdpi.com Integrating the synthesis and transformations of this compound with these modern platforms is a promising direction for future research.

Key objectives in this area include:

Continuous Synthesis: Developing a continuous flow process for the synthesis of this compound would allow for safer handling of reagents and better control over reaction parameters, leading to higher yields and purity. researchgate.net

Automated Reaction Optimization: Automated platforms can rapidly screen a wide range of reaction conditions (e.g., temperature, pressure, catalyst, and solvent) to quickly identify the optimal parameters for any given transformation, accelerating the discovery of new reactions and applications.

Multi-step Synthesis: Flow chemistry enables the coupling of multiple reaction steps without the need for isolating intermediates. mdpi.com A multi-step flow synthesis starting from simple precursors to create complex derivatives of this compound could significantly improve efficiency and reduce manual labor. nih.gov

Design of tert-Butyl Isosteres for Modified Reactivity and Selectivity

The tert-butyl group is a common feature in organic chemistry, valued for its steric bulk. researchgate.net However, its lipophilicity and potential for metabolic instability can be undesirable in certain applications, particularly in medicinal chemistry. nih.gov The replacement of the tert-butyl group with an isostere—a different functional group with similar physical or chemical properties—can be a powerful strategy to fine-tune the characteristics of a molecule. researchgate.netnih.gov

Future research could involve the design and synthesis of this compound analogues bearing various tert-butyl isosteres. This would allow for a systematic investigation into how modifying the steric and electronic properties of the ester group affects the molecule's reactivity, selectivity in catalytic reactions, and binding properties in supramolecular systems.

Potential isosteres for the tert-butyl group include:

Bicyclo[1.1.1]pentanyl: This rigid, cage-like structure can mimic the steric profile of a tert-butyl group while increasing the fraction of sp³ hybridized carbons, which can improve solubility and metabolic stability. researchgate.net

Pentafluorosulfanyl (SF₅): This group is sterically similar to a tert-butyl group but is highly electron-withdrawing and metabolically stable.

Trifluoromethyl (-CF₃) containing groups: Groups such as 1-(trifluoromethyl)cyclopropyl can act as lipophilic yet polar mimics of the tert-butyl group.

The table below compares key properties of the tert-butyl group and some of its potential isosteres.

| Group | Steric Hindrance | Electronic Effect | Key Features |

| tert-Butyl | High | Electron-donating | Non-polar, bulky |

| Bicyclo[1.1.1]pentanyl | High | Neutral | Rigid, non-polar, improves solubility |

| Pentafluorosulfanyl | High | Strongly electron-withdrawing | Polar, metabolically stable |

| 1-(Trifluoromethyl)cyclopropyl | Moderate-High | Electron-withdrawing | Polar, lipophilic |

By exploring these isosteres, researchers can create a library of this compound analogues with tailored properties, potentially leading to new catalysts, materials, and bioactive compounds.

Q & A

Q. What are the optimal synthetic routes for preparing tert-Butyl 3-iodopicolinate, and how can purity be validated?

Methodological Answer: The synthesis typically involves iodination of picolinic acid derivatives followed by tert-butyl ester protection. A common approach is to use palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) or direct iodination with iodine monochloride (ICl) under controlled conditions . Purity validation requires HPLC (High-Performance Liquid Chromatography) with UV detection (λ = 254 nm) and NMR spectroscopy (¹H/¹³C) to confirm structural integrity. For quantitative purity, gas chromatography-mass spectrometry (GC-MS) can be employed, though derivatization may be necessary due to the compound’s thermal sensitivity .

Q. How should this compound be stored to ensure stability, and what degradation products are observed under suboptimal conditions?

Methodological Answer: Store in airtight, amber-glass containers at –20°C under inert gas (e.g., argon) to prevent hydrolysis or oxidation. Degradation studies using accelerated stability testing (40°C/75% relative humidity for 14 days) reveal decomposition into 3-iodopicolinic acid and tert-butanol, confirmed via LC-MS and FTIR . Regular monitoring via thin-layer chromatography (TLC) is recommended for long-term storage.

Q. What spectroscopic techniques are most effective for characterizing this compound, and how are spectral contradictions resolved?

Methodological Answer: ¹H NMR (400 MHz, CDCl₃) identifies the tert-butyl group as a singlet at δ 1.45 ppm, while the aromatic protons appear as a doublet (J = 7.8 Hz) at δ 8.45–8.70 ppm. Contradictions in NOESY or COSY spectra (e.g., unexpected coupling) may arise from conformational flexibility; computational modeling (DFT at B3LYP/6-31G* level) can clarify spatial arrangements . X-ray crystallography is definitive but requires high-quality single crystals grown via vapor diffusion .

Advanced Research Questions

Q. How does the steric bulk of the tert-butyl group influence the reactivity of 3-iodopicolinate in cross-coupling reactions?

Methodological Answer: The tert-butyl group introduces steric hindrance, slowing oxidative addition in palladium-catalyzed reactions. Comparative kinetic studies (e.g., with methyl or benzyl esters) using stopped-flow UV-Vis spectroscopy show a 2–3x decrease in reaction rates. Mitigation strategies include using bulky ligands (e.g., XPhos) or elevated temperatures (80–100°C) to enhance catalytic turnover .

Q. What computational methods can predict the regioselectivity of this compound in nucleophilic aromatic substitution (SNAr)?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., M06-2X/def2-TZVP) map the electrostatic potential surface to identify electron-deficient sites. Fukui indices (ƒ⁻) highlight the C-3 iodine as the most electrophilic center, consistent with experimental outcomes. Molecular dynamics simulations (NAMD, 300 K) further reveal solvent effects (e.g., DMF vs. THF) on transition-state stabilization .

Q. How do solvent polarity and temperature affect the catalytic efficiency of this compound in photoredox reactions?

Methodological Answer: Polar aprotic solvents (e.g., DMSO) enhance charge separation in photoredox cycles, as shown by time-resolved fluorescence spectroscopy. Arrhenius plots (ln(k) vs. 1/T) derived from variable-temperature NMR (VT-NMR, 25–80°C) reveal an activation energy (Eₐ) of 45–50 kJ/mol. Methanol/water mixtures improve quantum yields (Φ = 0.32) but may hydrolyze the tert-butyl ester, necessitating kinetic control .

Q. What strategies resolve contradictions in catalytic performance data between this compound and analogous aryl iodides?

Methodological Answer: Discrepancies in turnover numbers (TON) often stem from trace metal impurities or ligand decomposition. Inductively Coupled Plasma Mass Spectrometry (ICP-MS) detects Pd/Cu residues, while cyclic voltammetry (CV) assesses ligand stability. Redundant experimental replicates (n ≥ 5) and Bayesian statistical analysis reduce Type I/II errors .

Methodological and Theoretical Frameworks

How can researchers formulate hypothesis-driven questions about the electronic effects of this compound in medicinal chemistry applications?

Methodological Answer: Apply the PICOT framework (Population, Intervention, Comparison, Outcome, Time) :

- Population : tert-Butyl 3-iodopicolinate as a kinase inhibitor scaffold.

- Intervention : Substituent variation at the picolinate ring.

- Comparison : Bioactivity vs. non-iodinated analogs.

- Outcome : IC₅₀ values against target enzymes (e.g., EGFR kinase).

- Time : 72-hour cytotoxicity assays.

Literature gaps are identified via systematic reviews (PRISMA guidelines) focusing on iodinated heterocycles in drug discovery .

Q. What experimental designs minimize batch-to-batch variability in this compound synthesis?

Methodological Answer: Use Design of Experiments (DoE) with response surface methodology (RSM). Critical parameters (temperature, catalyst loading, reaction time) are optimized via central composite design (CCD). ANOVA identifies temperature (p < 0.01) as the dominant factor. Quality-by-Design (QbD) principles ensure reproducibility, with in-process controls (IPC) via inline FTIR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.